molecular formula C9H9N3O B2624963 (NE)-N-[(1-methylbenzimidazol-5-yl)methylidene]hydroxylamine CAS No. 2387466-02-4

(NE)-N-[(1-methylbenzimidazol-5-yl)methylidene]hydroxylamine

Cat. No. B2624963
CAS RN: 2387466-02-4
M. Wt: 175.191
InChI Key: IOQSIYIRIXGPNI-VZUCSPMQSA-N
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Description

(NE)-N-[(1-methylbenzimidazol-5-yl)methylidene]hydroxylamine is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. This compound has been synthesized using different methods, and its mechanism of action has been extensively studied to understand its biochemical and physiological effects.

Mechanism of Action

The mechanism of action of (NE)-N-[(1-methylbenzimidazol-5-yl)methylidene]hydroxylamine has been extensively studied. This compound has been shown to induce apoptosis in cancer cells by activating the caspase cascade. The activation of caspases leads to the cleavage of various cellular proteins, resulting in the fragmentation of the cell. This compound has also been shown to inhibit the growth of bacteria by disrupting the bacterial cell membrane.
Biochemical and physiological effects:
Studies have shown that this compound can induce apoptosis in cancer cells by activating the caspase cascade. In addition, this compound has been shown to inhibit the growth of various bacterial strains, including MRSA. The inhibition of bacterial growth is believed to occur by disrupting the bacterial cell membrane. This compound has also been shown to have antioxidant properties, which could be beneficial in the treatment of various diseases.

Advantages and Limitations for Lab Experiments

One of the advantages of using (NE)-N-[(1-methylbenzimidazol-5-yl)methylidene]hydroxylamine in lab experiments is its potential as an anticancer and antimicrobial agent. This compound has been shown to induce apoptosis in cancer cells and inhibit the growth of bacteria, making it a promising candidate for further studies. However, one of the limitations of using this compound in lab experiments is its potential toxicity. Further studies are needed to determine the safe dosage and potential side effects of this compound.

Future Directions

There are several future directions for the study of (NE)-N-[(1-methylbenzimidazol-5-yl)methylidene]hydroxylamine. One of the areas of interest is the development of this compound as an anticancer agent. Further studies are needed to determine the mechanism of action and potential side effects of this compound in cancer cells. Another area of interest is the development of this compound as an antimicrobial agent. Further studies are needed to determine the spectrum of activity and potential side effects of this compound against various bacterial strains. Additionally, studies are needed to determine the potential applications of this compound in other fields, such as agriculture and environmental science.
Conclusion:
In conclusion, this compound is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. This compound has been synthesized using different methods, and its mechanism of action has been extensively studied to understand its biochemical and physiological effects. While this compound shows promise as an anticancer and antimicrobial agent, further studies are needed to determine its safe dosage and potential side effects. There are several future directions for the study of this compound, and it will be interesting to see how this compound is further developed in the future.

Synthesis Methods

The synthesis of (NE)-N-[(1-methylbenzimidazol-5-yl)methylidene]hydroxylamine has been reported using different methods. One of the most commonly used methods involves the reaction of 1-methylbenzimidazole with hydroxylamine hydrochloride in the presence of a base such as potassium carbonate. The reaction mixture is then stirred at room temperature for several hours, and the product is obtained after purification using column chromatography.

Scientific Research Applications

(NE)-N-[(1-methylbenzimidazol-5-yl)methylidene]hydroxylamine has been investigated for its potential applications in various fields. In the field of medicine, this compound has been studied for its anticancer properties. Studies have shown that this compound can induce apoptosis in cancer cells by activating the caspase cascade. This compound has also been studied for its potential use as an antimicrobial agent. Studies have shown that this compound can inhibit the growth of various bacterial strains, including methicillin-resistant Staphylococcus aureus (MRSA).

properties

IUPAC Name

(NE)-N-[(1-methylbenzimidazol-5-yl)methylidene]hydroxylamine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H9N3O/c1-12-6-10-8-4-7(5-11-13)2-3-9(8)12/h2-6,13H,1H3/b11-5+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IOQSIYIRIXGPNI-VZUCSPMQSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=NC2=C1C=CC(=C2)C=NO
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CN1C=NC2=C1C=CC(=C2)/C=N/O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H9N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

175.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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